(6-METHYL-5-QUINOLINYL)BORONIC ACID
Overview
Description
This compound is characterized by its molecular formula C10H10BNO2 and a molecular weight of 187.00 g/mol. It appears as a white to off-white powder that is soluble in water and organic solvents.
Preparation Methods
The synthesis of (6-METHYL-5-QUINOLINYL)BORONIC ACID typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups . Industrial production methods for boronic acids often involve the oxidation of boranes or the hydrolysis of borate esters .
Chemical Reactions Analysis
(6-METHYL-5-QUINOLINYL)BORONIC ACID undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the boronic acid to a borate ester or boric acid.
Reduction: The boronic acid can be reduced to form boranes.
Substitution: In the Suzuki–Miyaura coupling, the boronic acid reacts with halides to form new carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like water or organic solvents.
Scientific Research Applications
(6-METHYL-5-QUINOLINYL)BORONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (6-METHYL-5-QUINOLINYL)BORONIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
(6-METHYL-5-QUINOLINYL)BORONIC ACID can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions.
4-Methylphenylboronic acid: Similar in structure but with a different substitution pattern on the aromatic ring.
2-Thienylboronic acid: Contains a thiophene ring instead of a quinoline ring. The uniqueness of this compound lies in its quinoline ring structure, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science
Properties
IUPAC Name |
(6-methylquinolin-5-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h2-6,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTWHKAWJCAEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=CC=N2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286705 | |
Record name | B-(6-Methyl-5-quinolinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287753-42-7 | |
Record name | B-(6-Methyl-5-quinolinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(6-Methyl-5-quinolinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301286705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-methylquinolin-5-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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